![molecular formula C20H21N3O3 B4231594 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4231594.png)
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as NPB-TQ, is a synthetic compound that has been studied for its potential therapeutic applications. NPB-TQ belongs to the class of quinoline derivatives and has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline exerts its biological activities through the modulation of various signaling pathways. 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess antioxidant activity by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments is its high potency and selectivity. 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess a high degree of selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline and to optimize its pharmacological properties.
Scientific Research Applications
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(22-13-5-7-15-6-1-2-8-18(15)22)17-14-16(23(25)26)9-10-19(17)21-11-3-4-12-21/h1-2,6,8-10,14H,3-5,7,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQRGTYIWCPBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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